molecular formula C21H28ClNO3 B13736685 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride CAS No. 3043-21-8

2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride

Cat. No.: B13736685
CAS No.: 3043-21-8
M. Wt: 377.9 g/mol
InChI Key: ZJAZEBONGSSGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its unique chemical structure, which includes a diphenyl group, a methoxyacetic acid moiety, and an ester linkage to an isopropyl and methyl-substituted aminoethyl group. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride typically involves multiple steps:

    Formation of 2,2-Diphenyl-2-methoxyacetic acid: This can be achieved through the reaction of benzophenone with methoxyacetic acid under acidic conditions.

    Esterification: The carboxylic acid group of 2,2-Diphenyl-2-methoxyacetic acid is esterified with 2-(N-isopropyl-N-methylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide.

    Formation of Hydrochloride Salt: The final ester product is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Steps: Including recrystallization and chromatography to achieve high purity.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or alkoxides for substitution reactions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted esters or amides.

Scientific Research Applications

2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2,2-Diphenyl-2-methoxyacetic acid, (2-(N-isopropyl-N-methylamino)ethyl) ester hydrochloride involves:

    Molecular Targets: Binding to specific enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, including inhibition of enzyme activity or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diphenyl-2-methoxyacetic acid, (2-(N-ethyl-N-pentylamino)ethyl) ester hydrochloride: Similar structure but with different alkyl substituents on the amino group.

    2,2-Diphenyl-2-methoxyacetic acid, (2-(N-methyl-N-propylamino)ethyl) ester hydrochloride: Another variant with different alkyl groups.

Uniqueness

    Structural Variations: The specific isopropyl and methyl substitutions on the amino group confer unique chemical and biological properties.

    Applications: Its unique structure makes it suitable for specific applications in research and industry that similar compounds may not fulfill.

Properties

CAS No.

3043-21-8

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

2-(2-methoxy-2,2-diphenylacetyl)oxyethyl-methyl-propan-2-ylazanium;chloride

InChI

InChI=1S/C21H27NO3.ClH/c1-17(2)22(3)15-16-25-20(23)21(24-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,17H,15-16H2,1-4H3;1H

InChI Key

ZJAZEBONGSSGBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH+](C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.